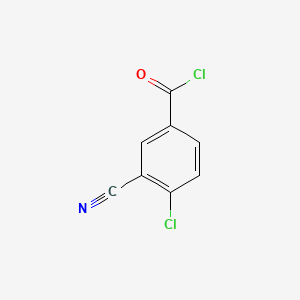

4-Chloro-3-cyanobenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-cyanobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO. It is an acyl chloride derivative of benzoyl chloride, where the hydrogen at position 4 is replaced by a cyano group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

4-Chloro-3-cyanobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H4ClNO2+SOCl2→C8H4ClNO+SO2+HCl

Another method involves the chlorination of 4-cyanobenzoyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2 .

Chemical Reactions Analysis

4-Chloro-3-cyanobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 4-chloro-3-cyanobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, oxalyl chloride, and lithium aluminum hydride .

Scientific Research Applications

4-Chloro-3-cyanobenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the synthesis of selective angiotensin II AT2 receptor agonists, which have reduced CYP 450 inhibition.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Biological Research: It is used in the synthesis of compounds with antiproliferative activity, which are studied for their potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyanobenzoyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile in various reactions, forming covalent bonds with nucleophiles. The cyano group enhances its reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

4-Chloro-3-cyanobenzoyl chloride can be compared with other acyl chlorides and nitriles. Similar compounds include:

4-Cyanobenzoyl chloride: Lacks the chlorine substituent at position 3.

Benzoyl chloride: Lacks both the cyano and chlorine substituents.

4-Chlorobenzoyl chloride: Lacks the cyano group.

The presence of both the cyano and chlorine groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for a wider range of chemical transformations .

Biological Activity

4-Chloro-3-cyanobenzoyl chloride (C8H3Cl2NO) is an important compound in medicinal chemistry, primarily known for its role as a synthetic intermediate in the development of various pharmaceuticals. Its biological activity has been the subject of numerous studies, indicating potential applications in antibacterial and anticancer therapies.

Chemical Structure and Properties

This compound features a benzoyl chloride moiety with a cyano group and a chlorine substituent. This structure enhances its reactivity, making it a valuable building block in organic synthesis.

Antibacterial Activity

Studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties. For instance, derivatives of chlorinated benzenesulfonates have shown potent activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.39 mg/L, indicating strong antibacterial efficacy while maintaining low cytotoxicity against human fibroblasts .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| Benzene Sulfonate Derivative | 0.39 | S. aureus (methicillin-sensitive) |

| Benzene Sulfonate Derivative | 0.78 | S. aureus (methicillin-resistant) |

| Other Chlorinated Derivatives | 6.25 | E. faecalis |

Anticancer Activity

The anticancer potential of this compound has been explored through various analogs. For example, compounds containing similar structural motifs have shown significant inhibition of cell growth in cancer cell lines such as SK-BR-3, with some compounds achieving over 80% inhibition at concentrations as low as 25 μM .

Table 2: Cell Growth Inhibition in SK-BR-3 Cells

| Compound ID | Growth Inhibition (%) at 25 μM |

|---|---|

| Compound 63 | 88.3 ± 1.1 |

| Compound 64 | 58.9 ± 1.7 |

| Compound 65 | 38.9 ± 2.4 |

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with cellular proliferation pathways in cancer cells. The presence of the chloro and cyano groups is thought to enhance the lipophilicity and reactivity of these compounds, facilitating their interaction with biological targets.

Case Studies

A notable study investigated the synthesis and biological evaluation of imidamide analogs that utilized this compound as a precursor . The results indicated that these analogs demonstrated promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting the compound's versatility beyond traditional antibacterial applications.

Properties

IUPAC Name |

4-chloro-3-cyanobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-2-1-5(8(10)12)3-6(7)4-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYDMTZDXWNKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664839 |

Source

|

| Record name | 4-Chloro-3-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181283-43-2 |

Source

|

| Record name | 4-Chloro-3-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.